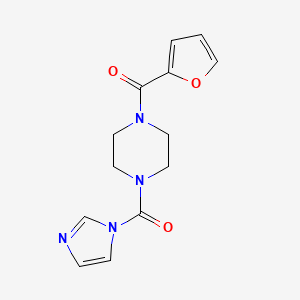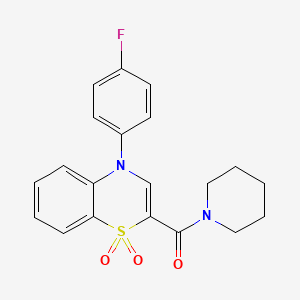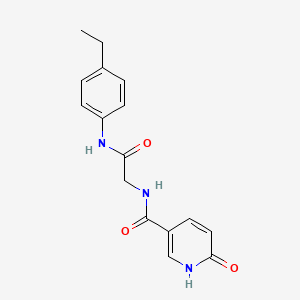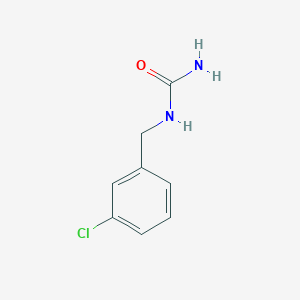
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine is a synthetic organic compound that features a furoyl group, an imidazolylcarbonyl group, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine typically involves the following steps:
Formation of the Furoyl Group: The furoyl group can be introduced through the acylation of a suitable precursor, such as furfural, using reagents like acetic anhydride or acetyl chloride.
Formation of the Imidazolylcarbonyl Group: The imidazolylcarbonyl group can be synthesized by reacting imidazole with a carbonylating agent, such as phosgene or triphosgene.
Coupling with Piperazine: The final step involves coupling the furoyl and imidazolylcarbonyl groups with piperazine under appropriate conditions, such as using a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The imidazolylcarbonyl group can be reduced to form imidazolylmethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Imidazolylmethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furoyl and imidazolylcarbonyl groups may play a role in binding to the target, while the piperazine ring may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)pyrazine: Similar structure but with a pyrazine ring instead of piperazine.
Uniqueness
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine is unique due to the presence of both furoyl and imidazolylcarbonyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The piperazine ring also provides a flexible scaffold for further functionalization and optimization.
Properties
IUPAC Name |
furan-2-yl-[4-(imidazole-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-9-20-11)15-5-7-16(8-6-15)13(19)17-4-3-14-10-17/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPNXNLRYVFVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2595334.png)



![(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2595340.png)
![1-Methyl-4-{4-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2595341.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2595342.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2595346.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595348.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595350.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2595352.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595354.png)
